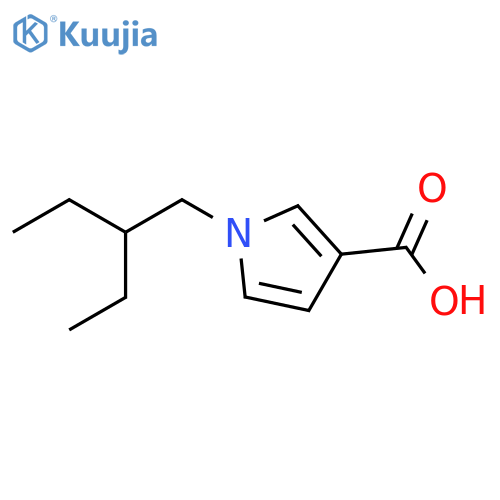Cas no 1551451-10-5 (1-(2-ethylbutyl)-1H-pyrrole-3-carboxylic acid)

1551451-10-5 structure
商品名:1-(2-ethylbutyl)-1H-pyrrole-3-carboxylic acid
CAS番号:1551451-10-5
MF:C11H17NO2
メガワット:195.258183240891
CID:5577659
1-(2-ethylbutyl)-1H-pyrrole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrrole-3-carboxylic acid, 1-(2-ethylbutyl)-
- 1-(2-Ethylbutyl)-1h-pyrrole-3-carboxylic Acid
- 1-(2-ethylbutyl)-1H-pyrrole-3-carboxylic acid
-
- インチ: 1S/C11H17NO2/c1-3-9(4-2)7-12-6-5-10(8-12)11(13)14/h5-6,8-9H,3-4,7H2,1-2H3,(H,13,14)
- InChIKey: TYKUEMLHNSYOQY-UHFFFAOYSA-N
- ほほえんだ: N1(CC(CC)CC)C=CC(C(O)=O)=C1
じっけんとくせい
- 密度みつど: 1.05±0.1 g/cm3(Predicted)
- ふってん: 327.3±15.0 °C(Predicted)
- 酸性度係数(pKa): 5.08±0.10(Predicted)
1-(2-ethylbutyl)-1H-pyrrole-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1907-3267-1g |
1-(2-ethylbutyl)-1H-pyrrole-3-carboxylic acid |
1551451-10-5 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
| TRC | E118836-500mg |
1-(2-Ethylbutyl)-1h-pyrrole-3-carboxylic Acid |
1551451-10-5 | 500mg |
$ 365.00 | 2022-06-05 | ||
| Life Chemicals | F1907-3267-0.5g |
1-(2-ethylbutyl)-1H-pyrrole-3-carboxylic acid |
1551451-10-5 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
| TRC | E118836-1g |
1-(2-Ethylbutyl)-1h-pyrrole-3-carboxylic Acid |
1551451-10-5 | 1g |
$ 570.00 | 2022-06-05 | ||
| Life Chemicals | F1907-3267-5g |
1-(2-ethylbutyl)-1H-pyrrole-3-carboxylic acid |
1551451-10-5 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
| Life Chemicals | F1907-3267-10g |
1-(2-ethylbutyl)-1H-pyrrole-3-carboxylic acid |
1551451-10-5 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
| Life Chemicals | F1907-3267-0.25g |
1-(2-ethylbutyl)-1H-pyrrole-3-carboxylic acid |
1551451-10-5 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
| Life Chemicals | F1907-3267-2.5g |
1-(2-ethylbutyl)-1H-pyrrole-3-carboxylic acid |
1551451-10-5 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
| TRC | E118836-100mg |
1-(2-Ethylbutyl)-1h-pyrrole-3-carboxylic Acid |
1551451-10-5 | 100mg |
$ 95.00 | 2022-06-05 |
1-(2-ethylbutyl)-1H-pyrrole-3-carboxylic acid 関連文献
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
1551451-10-5 (1-(2-ethylbutyl)-1H-pyrrole-3-carboxylic acid) 関連製品
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
